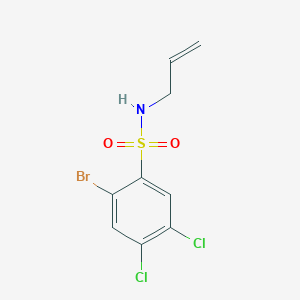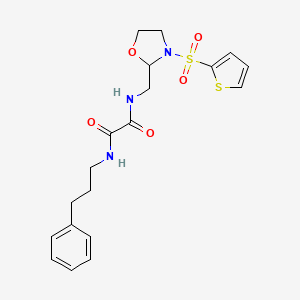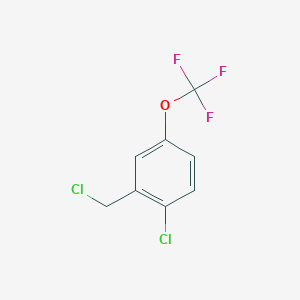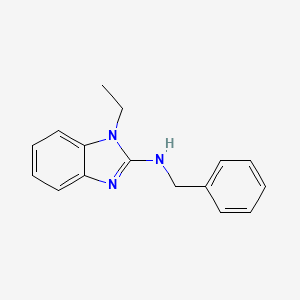
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to have a wide range of biological activities that make it a promising candidate for the development of new drugs.
科学的研究の応用
Coordination Complexes and Antioxidant Activity
The scientific exploration into the applications of pyrazole-acetamide derivatives, such as N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide, has led to noteworthy findings in the realm of coordination chemistry. A study demonstrated the synthesis of novel Co(II) and Cu(II) coordination complexes using pyrazole-acetamide derivatives. These complexes were characterized through various spectroscopic methods, including IR, NMR, and X-ray crystallography. The complexes displayed significant antioxidant activity, hinting at their potential therapeutic applications. This research underscores the effect of hydrogen bonding on self-assembly processes, showcasing the versatility of pyrazole-acetamide derivatives in forming supramolecular architectures with potential biomedical implications (Chkirate et al., 2019).
Alzheimer's Disease Therapy
Another groundbreaking application of pyrazole-acetamide derivatives is in Alzheimer's disease therapy. Compounds structurally related to this compound have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and amyloid β aggregation, two pathological hallmarks of Alzheimer's disease. These compounds demonstrated potent AChE inhibitory activity and were effective in preventing amyloid β aggregation, highlighting their potential as multifunctional therapeutic agents for Alzheimer's disease (Umar et al., 2019).
Antimicrobial and Antioxidant Properties
Research into the antimicrobial and antioxidant properties of pyrazole-acetamide derivatives reveals their broad-spectrum efficacy. One study focused on the synthesis, characterization, and biological evaluation of pyrazole derivatives, including those akin to this compound. These compounds were found to possess notable antitumor, antifungal, and antibacterial activities, supported by pharmacophore identification through crystal structure and molecular docking studies. This research indicates the potential of pyrazole-acetamide derivatives in developing new therapeutic agents with targeted antimicrobial and antioxidant capabilities (Titi et al., 2020).
Synthesis and Characterization of Heterocyclic Compounds
The versatility of pyrazole-acetamide derivatives extends to the synthesis and characterization of novel heterocyclic compounds. These compounds are crucial in pharmaceutical and agrochemical industries due to their high biological activity. Studies involving derivatives similar to this compound have highlighted their role in the production of various nitrogen-containing chemicals, such as herbicides, insecticides, vitamins, and pharmaceuticals. The research underscores the significance of pyrazole-acetamide derivatives in the development of new chemical entities with potential industrial applications (Higasio & Shoji, 2001).
特性
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-22-11-13(9-21-22)16-14(18-5-6-19-16)10-20-15(23)7-12-3-2-4-17-8-12/h2-6,8-9,11H,7,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUVUPLYHKCCEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2922691.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2922693.png)
![7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2922696.png)
![4-[bis(2-chloroethyl)sulfamoyl]benzoic Acid](/img/structure/B2922697.png)

![2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2922700.png)

![3-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2922703.png)